8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline
Overview
Description
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline compounds generally participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Quinoline compounds are known to exhibit a remarkable biological activity .
Action Environment
The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Preparation Methods
The synthesis of 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline involves several steps, typically starting with the appropriate substituted aniline. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinolines.
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction, where the compound can be coupled with boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals and dyes.
Comparison with Similar Compounds
8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly affect their chemical properties and biological activities . The unique combination of substituents in this compound makes it particularly interesting for specific applications, such as its enhanced stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
8-chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4NO/c1-18-7-4-8(11(14,15)16)17-10-5(12)2-3-6(13)9(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRYVGNHQNKFMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C(C=CC(=C12)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648739 | |
Record name | 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-95-7 | |
Record name | 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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